6-bromo-N-naphthalen-1-yl-1,3-benzodioxole-5-carboxamide
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Overview
Description
6-Bromo-N-naphthalen-1-yl-1,3-benzodioxole-5-carboxamide is a synthetic organic compound known for its significant role in scientific research, particularly in the field of immunology. This compound is recognized for its ability to modulate the cGAS-STING pathway, which is crucial in the innate immune response to viral infections .
Preparation Methods
The synthesis of 6-bromo-N-naphthalen-1-yl-1,3-benzodioxole-5-carboxamide typically involves the bromination of 1,3-benzodioxole-5-carboxaldehyde, followed by a series of reactions to introduce the naphthalen-1-yl and carboxamide groups . The reaction conditions often require the use of brominating agents and specific catalysts to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve scaling up these reactions while maintaining stringent control over reaction parameters to ensure consistency and quality of the final product .
Chemical Reactions Analysis
6-Bromo-N-naphthalen-1-yl-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Bromo-N-naphthalen-1-yl-1,3-benzodioxole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the production of various chemical intermediates and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 6-bromo-N-naphthalen-1-yl-1,3-benzodioxole-5-carboxamide involves its interaction with the cGAS-STING pathway. This compound acts as an agonist of the human STING (h-STING) protein, leading to the activation of the pathway and subsequent induction of an antiviral state in cells . The molecular targets include the cGAS enzyme and the STING protein, which are key components of the innate immune response .
Comparison with Similar Compounds
6-Bromo-N-naphthalen-1-yl-1,3-benzodioxole-5-carboxamide can be compared with other similar compounds, such as:
6-Bromo-1,3-benzodioxole-5-carboxaldehyde: This compound is a precursor in the synthesis of this compound.
2-Allyl-N-(6-bromobenzo[d][1,3]dioxol-5-yl)methyl]aniline: Another compound synthesized using 6-bromo-1,3-benzodioxole-5-carboxaldehyde.
The uniqueness of this compound lies in its specific ability to modulate the cGAS-STING pathway, which is not a common feature among similar compounds .
Properties
CAS No. |
55171-63-6 |
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Molecular Formula |
C18H12BrNO3 |
Molecular Weight |
370.2 g/mol |
IUPAC Name |
6-bromo-N-naphthalen-1-yl-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C18H12BrNO3/c19-14-9-17-16(22-10-23-17)8-13(14)18(21)20-15-7-3-5-11-4-1-2-6-12(11)15/h1-9H,10H2,(H,20,21) |
InChI Key |
NHOCPVFXVFBLNN-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C(=O)NC3=CC=CC4=CC=CC=C43)Br |
Origin of Product |
United States |
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